molecular formula C20H25F3N4O B2911580 N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1049444-94-1

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

货号: B2911580
CAS 编号: 1049444-94-1
分子量: 394.442
InChI 键: MQOZYYCIPAEBPT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule of high interest in early-stage pharmacological research. Its structure incorporates a 1-methylpyrrole unit, a 4-methylpiperazine group, and a 3-(trifluoromethyl)benzamide moiety. The 4-methylpiperazine group is a common feature in many bioactive compounds and pharmaceuticals, often employed to improve solubility and influence interaction with biological targets . The inclusion of a trifluoromethyl group is a strategic modification in medicinal chemistry, as this moiety can significantly alter a compound's metabolic stability, bioavailability, and binding affinity due to its high electronegativity and lipophilicity . Similarly, the 1-methyl-1H-pyrrole group is a privileged structure found in various molecules with biological activity. This unique combination of structural features makes this compound a promising candidate for researchers investigating new therapeutic agents, particularly in areas such as oncology and inflammation, where molecules with similar components have shown activity . Researchers can utilize this compound as a key intermediate, a building block in combinatorial chemistry, or a lead compound for further optimization and target identification studies. It is supplied with guaranteed high purity for reliable and reproducible research outcomes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N4O/c1-25-9-11-27(12-10-25)18(17-7-4-8-26(17)2)14-24-19(28)15-5-3-6-16(13-15)20(21,22)23/h3-8,13,18H,9-12,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOZYYCIPAEBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学研究应用

Potential Applications

Based on its structural features, N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide may have potential applications in:

  • Pharmaceutical Research: Due to its complex structure, this compound may be valuable in medicinal chemistry and drug discovery.
  • Biological Applications: The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it an interesting candidate for various biological applications.
  • Molecular Interaction Studies: Molecular docking and dynamics simulations could study the interactions of this compound with potential target proteins.

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesBiological Activity
N-(4-Methylpiperazin-1-yl)-3-trifluoromethylbenzamideSimilar benzamide core; lacks pyrrolePotential anticancer activity
4-Methoxy-N-(pyridin-3-yl)benzamideContains a pyridine instead of pyrroleKnown for anti-inflammatory effects
3-Trifluoromethyl-N-piperidinylbenzamideContains piperidine instead of piperazineExhibits neuropharmacological effects

These compounds highlight the versatility of the benzamide framework and its potential for diverse biological activities. The unique combination of piperazine and pyrrole moieties in this compound may confer distinct properties compared to these analogs, warranting further investigation into its specific mechanisms of action.

相似化合物的比较

Structural Analogues with Piperazine and Benzamide/Benzoyl Moieties

Key Compounds:

N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Structure: Contains a 4-chloro-3-(trifluoromethyl)benzoyl group linked to piperazine. Properties: Melting point (MP) = 241–242°C; EI-MS m/z = 530 [M]⁺. The 4-chloro substitution may enhance halogen bonding but reduces solubility compared to the target’s unsubstituted benzamide .

N-(2-amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide () Structure: Shares the 3-(trifluoromethyl)benzamide core and 4-methylpiperazine. Synthesis: Prepared via coupling of 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoyl chloride with 1,2-diamino-3-nitrobenzene.

N-(2,4-dimethylphenyl)-2-(4-propan-2-ylphenyl)-1,3-thiazolidine-3-carboxamide ()

  • Structure : Features a thiazolidine-carboxamide scaffold with bulky aryl substituents.
  • Comparison : The absence of a piperazine or trifluoromethyl group limits direct structural overlap, but the carboxamide linkage highlights the importance of hydrogen-bonding motifs in target binding .

Data Table: Comparative Properties of Selected Compounds

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Reference
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide (Target) Benzamide Trifluoromethyl, 1-methylpyrrole, 4-methylpiperazine ~429 (calculated) Not reported -
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Benzoyl-piperazine 4-Chloro, trifluoromethyl, pyridinyl 530 241–242
N-(2-amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide Benzamide Trifluoromethyl, 4-methylpiperazine, nitroamine ~466 (calculated) Not reported
N-[3-[5-(furan-2-ylcarbonyl)-6,7-dihydro-4H-furo[3,2-c]pyridin-2-yl]phenyl]ethanamide () Furopyridine-acetamide Furan-carbonyl, ethanamide Not reported Not reported

Key Research Findings

  • Role of Trifluoromethyl Group : In compound 8b (), the trifluoromethyl group increases hydrophobicity, which correlates with improved membrane permeability but may reduce aqueous solubility. This trend likely applies to the target compound as well .
  • Pyrrole vs. Pyridine : The target’s 1-methylpyrrole moiety may confer stronger π-π stacking than pyridine-containing analogs (e.g., 8b), which could influence binding affinity in aromatic-rich pockets .

常见问题

Q. What synthetic strategies are recommended for constructing the core scaffold of this compound?

The compound’s synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Use of coupling agents like HBTU or BOP with Et3_3N in THF to activate carboxylic acids for nucleophilic attack by amines .
  • Piperazine functionalization : Alkylation or reductive amination to introduce the 4-methylpiperazine moiety, often under basic conditions (e.g., K2_2CO3_3) .
  • Purification : Silica gel column chromatography (e.g., hexane/EtOAc gradients) and recrystallization for intermediates and final products . Key considerations: Optimize reaction time (e.g., 12–24 hours for coupling) and stoichiometric ratios to minimize byproducts.

Q. How can structural confirmation be rigorously validated?

  • NMR spectroscopy : Analyze 1^1H and 13^{13}C NMR to verify substituent integration and stereochemistry. For example, the trifluoromethyl group (δ\delta ~120–125 ppm in 13^{13}C) and pyrrole protons (δ\delta 6.2–6.5 ppm in 1^1H) should align with expected shifts .
  • Mass spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) and HRMS for exact mass validation .
  • Elemental analysis : Validate C, H, N percentages within ±0.4% of theoretical values .

Q. What solvent systems are optimal for solubility and stability studies?

  • Polar aprotic solvents : DMF or DMSO for initial dissolution (0.1–1 mM).
  • Aqueous stability : Test in PBS (pH 7.4) with <5% degradation over 24 hours at 37°C. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Modular substitutions : Replace the trifluoromethyl group with Cl, Br, or CF3_3O to assess electronic effects on target binding. Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Piperazine variants : Compare 4-methylpiperazine with morpholine or thiomorpholine to evaluate steric and electronic impacts on pharmacokinetics .
  • Biological assays : Pair SAR with in vitro assays (e.g., enzyme inhibition IC50_{50}) to identify critical pharmacophores.

Q. What computational methods are suitable for predicting target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against hypothesized targets (e.g., kinases, GPCRs). Validate with MD simulations (GROMACS) to assess stability .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .

Q. How can metabolic stability be assessed in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint_{int}) .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify potential drug-drug interactions .

Q. What analytical techniques resolve conflicting spectral data (e.g., NMR vs. MS)?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., piperazine CH2_2 groups) .
  • High-resolution mass spectrometry : Differentiate isobaric impurities (e.g., Cl vs. CF3_3 substituents) .
  • X-ray crystallography : Confirm absolute configuration if chiral centers are present .

Methodological Notes

  • Contradiction handling : If synthetic yields vary (e.g., 40–61% in similar compounds ), optimize stoichiometry (1.2 eq. coupling agent) or switch to microwave-assisted synthesis for faster kinetics.
  • Data reproducibility : Standardize purification protocols (e.g., identical column dimensions, solvent batches) to minimize variability in melting points or NMR shifts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。